molecular formula C11H8ClNO3 B1274589 Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate CAS No. 176593-36-5

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Cat. No. B1274589
M. Wt: 237.64 g/mol
InChI Key: QDMSFKKRLBUFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry, including their immunological, antibacterial, antifungal, and cytostatic properties .

Synthesis Analysis

The synthesis of chloro-substituted methyl isoxazole carboxylates, such as methyl 5-chloro-2,1-benzisoxazole-3-carboxylate, involves the treatment of o-nitromandelic and chloro-nitroamandelic methyl esters with thionyl chloride under specific conditions . This process is thought to proceed through a mechanism involving nucleophilic substitutions. The synthesis of related compounds often employs similar strategies, utilizing different starting materials and reaction conditions to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using both experimental and theoretical methods. For instance, the crystallographic structure of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide was determined and compared with theoretical calculations using density functional theory (DFT) . Similarly, the crystal structure of other isoxazole derivatives has been elucidated using single-crystal X-ray diffraction, providing insights into their three-dimensional conformations .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied, leading to the synthesis of bromomethyl and formyl-isoxazole derivatives . These reactions expand the utility of isoxazole compounds as precursors for the synthesis of a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the presence of substituents. For example, the presence of a benzoyl group in position 5 of the isoxazole ring has been associated with strong antiinflammatory and antibacterial effects . Additionally, the acid dissociation constants of these compounds have been determined using potentiometric titration, revealing the pKa values associated with different functional groups . These properties are crucial for understanding the behavior of these compounds in biological systems and for designing new drugs with improved efficacy.

Scientific Research Applications

1. Use as a Precursor in Organic Synthesis

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a useful compound in organic chemistry, particularly as a precursor for synthesizing various heterocyclic compounds. For example, it has been used in the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, which is a key step in creating isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

2. Structural Analysis and Immunological Activity

This compound is also the subject of experimental and theoretical structural studies. Specifically, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a related compound, has shown promise in immunological activity. Its structure has been investigated using advanced techniques like density functional theory (DFT) and crystallographic measurements (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).

3. Synthesis of Bioactive Molecules

Furthermore, derivatives of methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate have been synthesized for biological applications. For instance, its derivatives were used in synthesizing novel comenic acid derivatives with isoxazole and isothiazole moieties, demonstrating synergistic effects in combination with antitumor drugs (Kletskov et al., 2018).

4. Photochemical Studies

Additionally, this compound has been studied in photochemistry, where methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a closely related molecule, was used in research focusing on its behavior in low-temperature matrices and its conversion to oxazoles upon UV irradiation. This research provides insights into its photostability and potential for photochemical applications (Lopes et al., 2011).

5. Biological Evaluation and Antimicrobial Activity

Finally, some derivatives of this compound have been evaluated for their biological properties, such as antimicrobial activities. Specific derivatives have shown effectiveness against various microbial strains, highlighting their potential in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

properties

IUPAC Name

methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMSFKKRLBUFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390036
Record name METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

CAS RN

176593-36-5
Record name METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 4
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Citations

For This Compound
2
Citations
F Habib, S Alam, A Hussain, B Aneja, M Irfan… - Journal of Molecular …, 2020 - Elsevier
Isoxazole-triazole conjugates (8a-q) were synthesized using click chemistry approach and their biological activities were explored to develop novel antibacterial agents. In vitro …
Number of citations: 11 www.sciencedirect.com
V Tyagi, H Alwaseem, KM O'Dwyer, J Ponder… - Bioorganic & medicinal …, 2016 - Elsevier
Parthenolide is a naturally occurring terpene with promising anticancer properties, particularly in the context of acute myeloid leukemia (AML). Optimization of this natural product has …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.